molecular formula C14H12N2O4S B12010271 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide

4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide

Cat. No.: B12010271
M. Wt: 304.32 g/mol
InChI Key: OSJDTBQLGUPRAD-UHFFFAOYSA-N
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Description

4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide is an organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-oxo-1,3-dihydro-2-benzofuran-1-yl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: The compound has been investigated for its antimicrobial and anticancer properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

4-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzenesulfonamide

InChI

InChI=1S/C14H12N2O4S/c15-21(18,19)10-7-5-9(6-8-10)16-13-11-3-1-2-4-12(11)14(17)20-13/h1-8,13,16H,(H2,15,18,19)

InChI Key

OSJDTBQLGUPRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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